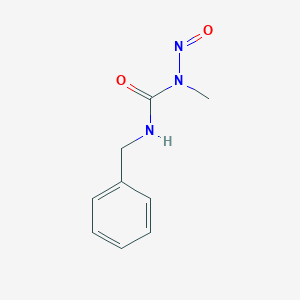

N'-Benzyl-N-methyl-N-nitrosourea

Description

Significance of N-Nitrosourea Compounds as DNA Alkylating Agents in Chemical Biology Research

N-nitrosourea compounds are potent DNA alkylating agents, a characteristic that underpins their significance in chemical biology research. nih.govebi.ac.uk Alkylation is a chemical process where an alkyl group is transferred from one molecule to another. In the context of DNA, N-nitrosoureas can introduce alkyl groups to various sites on the DNA bases (such as guanine (B1146940) and thymine) and the phosphate (B84403) backbone. nih.govdntb.gov.ua

This modification of DNA can have profound biological consequences. The formation of DNA adducts—segments of DNA bound to a cancer-causing chemical—can disrupt the normal processes of DNA replication and transcription. mdpi.comresearchgate.net If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations, which in turn can initiate the process of carcinogenesis. tandfonline.com The ability of N-nitrosoureas to induce these changes makes them valuable tools for studying the mechanisms of DNA damage and repair, as well as the molecular basis of cancer. nih.govtandfonline.com

The specific sites of DNA alkylation can vary depending on the structure of the N-nitrosourea. For instance, some compounds may preferentially alkylate the O6-position of guanine, a type of damage that is strongly implicated in initiating cancer. nih.govtandfonline.com Others may have a greater tendency to alkylate other positions on the DNA bases or the phosphate backbone. dntb.gov.ua

Structural Characteristics of N'-Benzyl-N-methyl-N-nitrosourea and Related Benzylating and Methylating Agents

This compound possesses a distinct molecular architecture that dictates its reactivity. Its structure features a nitrosourea (B86855) core, with a benzyl (B1604629) group and a methyl group attached to one of the nitrogen atoms. This dual substitution is critical as it allows the compound to act as both a benzylating and a methylating agent.

Upon decomposition, this compound can generate both benzyl and methyl carbocations. These highly reactive electrophilic species can then attack nucleophilic sites on DNA, leading to benzylation and methylation. Research has indicated that the benzylation of DNA is a more potent inducer of SOS DNA repair mechanisms compared to methylation. nih.gov

Other related compounds used in research include N-methyl-N-nitrosourea (MNU) and N-benzyl-N-nitrosourea (BzNU). nih.govwikipedia.org MNU is a well-known methylating agent, while BzNU is a benzylating agent. nih.gov Studies comparing these compounds have provided insights into the differential effects of methylation versus benzylation on DNA damage and mutagenicity. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Reactive Group(s) |

| This compound | Not readily available | C9H11N3O2 | Benzyl, Methyl |

| N-methyl-N-nitrosourea (MNU) | 684-93-5 | C2H5N3O2 | Methyl |

| N-benzyl-N-nitrosourea (BzNU) | 4036-30-0 | C8H9N3O2 | Benzyl |

| N-Nitroso-N-benzyl-methylamine (NBzMA) | 937-40-6 | C8H10N2O | Benzyl, Methyl |

Historical and Current Research Perspectives on Substituted N-Nitrosoureas and N-Nitroso Compounds

The study of N-nitroso compounds dates back several decades, with early research focusing on their carcinogenicity in various animal models. nih.govresearchgate.net The N-nitrosoureas, in particular, gained attention for their potent biological activity. nih.gov Historically, research has aimed to understand the relationship between the chemical structure of these compounds and their biological effects, including their mutagenic and carcinogenic potential. nih.govnih.gov

Current research continues to explore the intricate mechanisms of action of N-nitrosoureas and other N-nitroso compounds. Advanced analytical techniques are being employed to identify and quantify the specific DNA adducts formed by these agents. nih.govmdpi.com Furthermore, there is ongoing investigation into the cellular responses to N-nitrosourea-induced DNA damage, including the activation of DNA repair pathways and the induction of programmed cell death. nih.gov The role of metabolic enzymes, such as cytochrome P450s, in the activation and detoxification of related N-nitroso compounds is also an active area of study. nih.gov

Interactive Data Table: Research Focus on N-Nitrosourea Compounds

| Research Area | Key Findings and Focus |

| Mechanism of Action | Elucidation of DNA alkylation patterns and the role of specific DNA adducts in mutagenesis and carcinogenesis. nih.govtandfonline.com |

| Structure-Activity Relationships | Investigation of how different substituent groups on the N-nitrosourea scaffold influence biological activity. nih.gov |

| DNA Repair | Study of cellular mechanisms for repairing N-nitrosourea-induced DNA damage. nih.gov |

| Metabolism | Examination of the enzymatic processes involved in the activation and detoxification of related N-nitroso compounds. nih.gov |

Structure

3D Structure

Properties

CAS No. |

112899-75-9 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-benzyl-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |

InChI Key |

QKWJOOYYNDMTFR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NCC1=CC=CC=C1)N=O |

Origin of Product |

United States |

Molecular Mechanisms of Action: Dna Alkylation and Beyond

DNA Adduct Formation by Nitrosourea (B86855) Alkylating Agents

Nitrosourea compounds, including N'-Benzyl-N-methyl-N-nitrosourea, are known for their capacity to form DNA adducts. nih.govmdpi.com These adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical. This process can disrupt the normal functions of DNA, such as replication and transcription. The formation of these adducts is a critical initiating event in the process of chemical carcinogenesis. nih.gov The specific sites on the DNA molecule that are most susceptible to alkylation are the nucleophilic centers, particularly the nitrogen and oxygen atoms of the DNA bases. nih.gov

Methylating Properties and Adduct Profiles

One of the key features of this compound is its ability to act as a methylating agent, transferring a methyl group to DNA. This methylation can occur at various positions on the DNA bases and the phosphate (B84403) backbone.

A significant and highly mutagenic DNA lesion caused by methylating agents is the formation of O6-methylguanine (O6-MeG). nih.gov This adduct arises from the methylation of the O6 position of guanine (B1146940). The presence of O6-MeG in DNA can lead to mispairing during DNA replication, specifically causing G:C to A:T transition mutations. nih.gov The formation of O6-MeG is considered a critical event in the initiation of cancer by many methylating carcinogens. nih.govnih.gov Studies with related nitrosoureas like N-methyl-N-nitrosourea (MNU) have shown that O6-MeG adducts are readily formed and their persistence can be linked to carcinogenic outcomes. nih.govnih.gov

The most frequent site of DNA methylation is the N7 position of guanine, leading to the formation of N7-methylguanine (N7-MeG). nih.govnih.gov While N7-MeG is the most abundant methyl adduct, it is generally considered to be less directly mutagenic than O6-MeG. nih.gov However, its formation can lead to the destabilization of the glycosidic bond, resulting in depurination and the creation of an abasic site, which can be mutagenic if not repaired. nih.gov The formation of N7-MeG is often used as a biomarker for exposure to methylating agents. nih.gov Research on N-methyl-N-nitrosourea (MNU) has demonstrated significant formation of N7-MeG in various tissues. nih.govresearchgate.net

Besides guanine, other nucleobases can also be methylated, although generally to a lesser extent. These include the formation of N3-methyladenine. Additionally, the phosphate backbone of DNA can be alkylated, leading to the formation of methylphosphotriesters. nih.govnih.gov This alkylation of the phosphate groups can alter the secondary structure of DNA. nih.gov

Benzylating Properties and Adduct Profiles

In addition to its methylating capabilities, this compound can also act as a benzylating agent, transferring a benzyl (B1604629) group to the DNA molecule. This dual functionality is a key aspect of its chemical reactivity.

Studies have shown that benzylating agents can react with DNA to form various adducts, with 7-benzylguanine being a notable product. nih.gov The formation of 7-benzylguanine adducts demonstrates the ability of the benzyl group from compounds like N'-Benzyl-N-nitrosourea to covalently bind to the N7 position of guanine. nih.gov The biological consequences of such benzylation include mutagenicity. nih.gov

Interactive Data Table: DNA Adducts Formed by this compound and Related Compounds

| Alkylating Agent | Adduct Type | Position of Alkylation | Significance |

| This compound (inferred) | Methyl | O6 of Guanine | Highly mutagenic, leads to G:C to A:T transitions. nih.gov |

| This compound (inferred) | Methyl | N7 of Guanine | Most abundant adduct, can lead to depurination. nih.govnih.gov |

| This compound (inferred) | Methyl | N3 of Adenine (B156593) | Minor adduct. |

| This compound (inferred) | Methyl | Phosphate Backbone | Alters DNA secondary structure. nih.gov |

| N'-Benzyl-N-nitrosourea | Benzyl | N7 of Guanine | Demonstrates benzylating potential, mutagenic. nih.govnih.gov |

Other Benzylated Nucleobases

The primary mechanism of action for this compound involves the alkylation of DNA, where the benzyl group is covalently attached to the DNA bases. Upon metabolic activation, the compound generates a benzylating intermediate that reacts with nucleophilic centers within the DNA molecule. nih.gov Research has identified several specific benzylated nucleobases following exposure to this compound.

A study utilizing N-nitrosobenzylmethylamine in rats identified a range of benzylated adducts in the DNA of the liver and lungs. Analysis of DNA hydrolysates revealed the formation of N²-benzylguanine, 3-benzyladenine, N⁶-benzyladenine, and 7-benzylguanine. nih.gov In addition to these identified products, another unknown adduct was also detected, indicating the potential for other, less common modifications. nih.gov

Comparative studies using benzylnitrosourea directly on calf thymus DNA further expanded the profile of known adducts to include O⁶-benzyl-2'-deoxyguanosine (O⁶-BzdG). nih.gov The formation of O⁶-BzdG is particularly significant as O-alkylation of guanine is a highly mutagenic lesion. nih.gov The range of identified benzylated nucleobases demonstrates that this compound's reactivity is not limited to a single site on a single base but extends to various nitrogen and oxygen atoms across both purine (B94841) bases, adenine and guanine.

Table 1: Identified Benzylated Nucleobase Adducts from this compound and Related Compounds

| Adduct Name | Base | Position of Benzylation | Source |

| 7-benzylguanine | Guanine | N7 | nih.gov |

| N²-benzylguanine | Guanine | N² | nih.gov |

| O⁶-benzyl-2'-deoxyguanosine | Guanine | O⁶ | nih.gov |

| 3-benzyladenine | Adenine | N3 | nih.gov |

| N⁶-benzyladenine | Adenine | N⁶ | nih.gov |

Covalent Modification of Ribonucleic Acids (RNA)

The potential for this compound to covalently modify RNA is chemically plausible, given that RNA possesses nucleophilic sites similar to those in DNA. However, direct scientific evidence documenting the formation of benzyl-RNA adducts from this specific compound is currently lacking in published literature.

Given the established reactivity of the benzylating intermediate from this compound with DNA nucleobases, it is reasonable to hypothesize that it could also react with the N7 of guanine, N3 of cytosine, and other nucleophilic positions on RNA bases. Such modifications could potentially interfere with RNA processing, translation, and regulation, but this remains an area requiring specific investigation.

Covalent Modification of Proteins and Amino Acid Residues

Beyond nucleic acids, the reactive intermediates of N-nitrosoureas are also known to covalently modify proteins. This reactivity is generally attributed to two distinct chemical processes: alkylation by the alkyl diazonium ion and carbamoylation by the isocyanate species, which is also formed during the decomposition of nitrosoureas.

While specific studies on protein benzylation by this compound are not available, the carbamoylating activity of nitrosoureas is well-documented. nih.gov This reaction primarily targets the primary amino groups of proteins. Research on chloroethylnitrosoureas has shown that they carbamoylate:

The ε-amino group of lysine (B10760008) residues.

The α-amino group of the N-terminal amino acid of a protein. nih.gov

This modification can alter the charge and conformation of a protein, potentially affecting its function.

The benzylating species generated from this compound could also theoretically react with nucleophilic amino acid side chains, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, or the primary amines of lysine. The benzylation of amino acids is a known chemical process, though it is typically studied in the context of deliberate chemical synthesis rather than as a consequence of exposure to a nitrosourea. thieme-connect.de Therefore, while it is chemically plausible that this compound can directly benzylate proteins, the specific amino acid adducts formed and the biological consequences of such modifications have yet to be determined experimentally.

Biological Consequences at the Cellular and Genetic Level

Induction of Mutagenesis and Genotoxicity

N'-Benzyl-N-methyl-N-nitrosourea and its close analogue N-methyl-N-nitrosourea (MNU) are recognized as powerful mutagens and genotoxic agents. wikipedia.orgnih.gov Their primary mechanism of toxicity involves the transfer of a methyl group to DNA, forming various DNA adducts. nih.govdntb.gov.ua This alkylation can disrupt the normal structure and function of DNA. If this damage is not corrected by the cell's repair machinery, it can lead to permanent mutations during DNA replication. medchemexpress.comiiarjournals.org The accumulation of such mutations is a key driver of the genotoxic effects that can enhance cancer risk in target organs or, if the damage is excessive, lead to cell death. medchemexpress.comiiarjournals.org

The genotoxicity of these compounds has been demonstrated in a variety of experimental systems. They are capable of inducing mutations in numerous organisms and cell types, highlighting their broad-acting mutagenic potential. dntb.gov.uaiiarjournals.org This potent mutagenic activity is the foundational reason they are frequently used in experimental models to study the processes of carcinogenesis. nih.gov

The mutagenic activity of N-nitroso compounds like MNU is not random; it produces a characteristic pattern of mutations known as a mutational spectrum. The most prominent and well-documented mutation induced by MNU is the G:C to A:T transition. wikipedia.orgnih.govnih.gov This specific type of point mutation arises from the formation of the O⁶-methylguanine (O⁶-meG) adduct. nih.gov

When the O⁶ position of guanine (B1146940) is methylated, it alters the base's hydrogen-bonding properties, causing it to preferentially pair with thymine (B56734) instead of cytosine during DNA replication. nih.gov Consequently, in the subsequent round of replication, an adenine (B156593) is incorporated opposite the thymine, completing the G:C to A:T transition. wikipedia.org Studies in human cells and mouse embryo fibroblasts have confirmed that G:C to A:T transitions are the major mutagenic event following treatment with MNU. nih.govnih.gov The frequency of these mutations is significantly influenced by the activity of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which specifically removes the methyl group from the O⁶ position of guanine, thereby mitigating the mutagenic effect. nih.govnih.gov

| Mutagenic Lesion | Resulting Mutation | Mechanism | Key References |

| O⁶-methylguanine (O⁶-meG) | G:C → A:T Transition | O⁶-meG mispairs with thymine during DNA replication. | wikipedia.orgnih.govnih.gov |

| O⁴-ethylthymine | T:A → C:G Transition | Implicated in mutations from related ethylating agents. | nih.gov |

| O²-ethylthymine | T:A → A:T Transversion | Observed with related ethylating agents, suggesting potential for similar lesions with methylating agents. | nih.gov |

This table summarizes the primary mutational outcomes from DNA adducts formed by N-nitroso compounds.

While point mutations are a primary consequence of exposure to this compound, the genotoxic damage can also manifest as more substantial chromosomal alterations. These include clastogenic effects, which involve the breaking of chromosomes, and aneuploidogenic effects, which lead to an abnormal number of chromosomes. The extensive DNA damage caused by alkylating agents can overwhelm the DNA repair machinery, leading to the formation of DNA strand breaks. These breaks, if not properly repaired, can result in chromosomal rearrangements, deletions, or loss of entire chromosomes during cell division. Such genomic instability is a hallmark of cancer development. wustl.edu

Carcinogenic Potential and Tumorigenesis Pathways

The mutagenic properties of this compound and its analogues directly translate to a high carcinogenic potential. MNU is a well-established and reliable carcinogen used to induce tumors in a wide range of animal models, targeting multiple organs depending on the species, dose, and route of administration. nih.goviiarjournals.orgplos.org The resulting tumors, particularly rat mammary carcinomas, share many characteristics with human cancers, making them valuable models for research. iiarjournals.org The development of cancer is a multistep process that begins with initiation, driven by genetic mutations, and proceeds through promotion and progression, where cellular signaling pathways are altered to support uncontrolled growth. nih.gov

Cancer initiation by this compound begins with its action as a direct-acting alkylating agent. medchemexpress.commedchemexpress.com The critical initiating event is the chemical modification of DNA, leading to the formation of mutagenic adducts like O⁶-methylguanine. nih.govnih.gov If these adducts are not repaired before the cell replicates its DNA, they cause permanent mutations. medchemexpress.com

A key outcome of this mutagenesis is the activation of proto-oncogenes. For instance, studies on mammary gland tumors induced by MNU in rats have shown a strong correlation with activating mutations in the H-Ras oncogene. nih.gov These mutations, typically G:C to A:T transitions, occur at specific codons and result in a constitutively active Ras protein, which drives uncontrolled cell proliferation. medchemexpress.comnih.gov Inactivation of tumor suppressor genes is another crucial mechanism of initiation. medchemexpress.com The p53 tumor suppressor gene, which plays a vital role in preventing cancer formation, is a frequent target. plos.org Malfunctions in the p53 pathway due to mutation can lead to systemic tumor development. plos.org

Following initiation, the progression from a single mutated cell to a full-blown tumor involves mechanisms of promotion and progression. These stages are characterized by the acquisition of biological capabilities that facilitate malignant growth, often referred to as the hallmarks of cancer. nih.gov

Gene mutations induced by agents like MNU can disrupt normal cell growth control mechanisms, making cells insensitive to anti-growth signals and leading to uncontrolled proliferation. medchemexpress.com Furthermore, these compounds can alter the local tissue microenvironment. This can include promoting a pro-inflammatory state, which is known to contribute to tumor development. medchemexpress.com In the context of gastric cancer models, MNU induces changes related to hypoxia and angiogenesis, which are critical for tumor survival and growth. nih.gov The hypoxia-inducible factor-1α (HIF-1α) can be activated, promoting cell proliferation and the formation of new blood vessels to supply the growing tumor. nih.gov The acquisition of these and other capabilities, such as evading cell death (apoptosis), sustaining limitless replication, and activating invasion and metastasis, drives the progression of the initiated cells into a malignant tumor. nih.gov

| Tumor Type | Animal Model | Key Findings | Key References |

| Malignant Lymphoma | p53+/- Mice | High incidence in the thymus and spleen. | plos.orgresearchgate.net |

| Mammary Carcinoma | Rats (BUF/N, Sprague-Dawley, F344) | High tumor incidence; tumors are often hormone-receptor positive, mimicking human breast cancer. | iiarjournals.orgmedchemexpress.com |

| Lung Tumors | FVB-Trp53+/- Mice | High incidence of primary lung tumors, including adenoma and adenocarcinoma. | plos.org |

| Intestinal Neoplasms | p53+/- Mice | Development of adenomas and adenocarcinomas in the small intestine. | researchgate.net |

| Gastric Precancerous Lesions | Mice | Induction of lesions associated with hypoxia, angiogenesis, and metabolic reprogramming. | nih.gov |

This table presents data on tumors induced by N-methyl-N-nitrosourea (MNU) in various animal models.

Cellular Stress Responses and DNA Damage Checkpoint Activation

When cells are exposed to genotoxic agents like this compound, they activate a complex network of signaling pathways known as the DNA damage response (DDR). nih.gov This response system is crucial for maintaining genomic integrity. Upon detecting DNA damage, such as the adducts formed by alkylating agents, sensor proteins trigger signaling cascades that arrest the cell cycle. wustl.edu This pause provides a window of opportunity for the cell to repair the damage before it becomes permanently fixed as a mutation during DNA replication or mitosis. nih.gov

Key players in this checkpoint activation are the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). wustl.educore.ac.uk These kinases phosphorylate a host of downstream targets, including checkpoint kinases like Chk1 and Chk2, which in turn inhibit the cyclin-dependent kinase (CDK) complexes that drive cell cycle progression. nih.govmit.edu The tumor suppressor protein p53 is also a critical component of this response. plos.org Activation of p53 can halt the cell cycle and, if the damage is too severe to be repaired, can trigger programmed cell death (apoptosis) or cellular senescence, thereby eliminating potentially cancerous cells. plos.orgnih.gov Failure of these checkpoint mechanisms can lead to genomic instability, a condition that promotes the development of cancer. wustl.edu

Induction of Apoptosis and Programmed Cell Death Mechanisms

Following a comprehensive review of scientific literature, there is no specific information available regarding the induction of apoptosis and programmed cell death mechanisms directly attributable to this compound. Research detailing the specific apoptotic pathways, including the involvement of caspases, the Bcl-2 protein family, or the role of p53, in response to this particular compound has not been identified in the public domain.

General information on related compounds, such as N-methyl-N-nitrosourea (MNU) and other chloroethylating nitrosoureas, indicates that they can induce apoptosis. nih.govnih.gov This process is often triggered by DNA damage, leading to the activation of cell death signaling pathways. nih.gov For instance, studies on MNU have shown it can cause cell death in various cell types, including neural progenitor cells. nih.gov Furthermore, research on other nitrosourea (B86855) compounds highlights their ability to cause DNA lesions that, if not repaired, can trigger apoptosis as a mechanism of cytotoxicity in cancer therapy. nih.govnih.gov However, a direct extrapolation of these mechanisms to this compound cannot be made without specific experimental evidence.

Similarly, while N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-9 activation, these are structurally distinct from this compound. nih.gov

Due to the absence of direct research and data, a detailed analysis of the apoptotic mechanisms for this compound, including the creation of data tables on research findings, cannot be provided at this time.

Role of Dna Repair Systems in Mitigating Nitrosourea Induced Damage

O6-Alkylguanine-DNA Alkyltransferase (MGMT) Activity and Modulation

At the forefront of the defense against nitrosourea-induced damage is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov This protein plays a crucial role in repairing alkylation damage at the O6 position of guanine (B1146940), a primary target of nitrosourea (B86855) compounds. nih.govmdpi.com MGMT directly reverses the damage by transferring the alkyl group from the guanine base to a cysteine residue within its own structure. mdpi.comoup.com This is a sacrificial act, as the alkylated MGMT protein is then targeted for degradation. mdpi.comoup.com

The cellular level of MGMT is a key factor in determining resistance to alkylating agents. nih.govnih.gov Higher levels of MGMT activity are associated with increased resistance to the cytotoxic effects of nitrosoureas. nih.govnih.gov Conversely, depletion or inactivation of MGMT sensitizes cells to these agents. nih.gov

The activity of MGMT can be modulated by pseudosubstrates like O6-benzylguanine (O6-BzG). nih.govstemcell.com O6-BzG acts as an irreversible inactivator of MGMT, effectively depleting the cell's primary defense against O6-alkylguanine lesions. nih.govstemcell.comnih.gov Studies have shown that pretreatment with O6-BzG significantly increases the cytotoxicity and mutagenicity of nitrosoureas like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov This modulation of MGMT activity has been a key area of research for enhancing the efficacy of nitrosourea-based therapies.

Table 1: Impact of MGMT Modulation on Cellular Response to Nitrosoureas

| Modulating Agent | Effect on MGMT | Consequence for Nitrosourea Exposure | Reference |

| O6-benzylguanine (O6-BzG) | Irreversible inactivation | Increased cytotoxicity and mutagenicity | nih.gov |

| O6-methylguanine (O6mGua) | Inactivation | Increased sister chromatid exchanges | nih.gov |

Base Excision Repair (BER) Pathways

The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, and alkylation. wikipedia.orgmdpi.com While MGMT directly reverses O6-alkylguanine adducts, BER handles other types of alkylation damage. The process is initiated by DNA glycosylases that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgmdpi.com This site is then further processed by other enzymes to restore the correct DNA sequence. wikipedia.org

Nucleotide Excision Repair (NER) Pathways

The Nucleotide Excision Repair (NER) pathway is a versatile system that removes a wide range of bulky, helix-distorting DNA lesions. wikipedia.orgbosterbio.comnih.gov This includes adducts formed by environmental mutagens and certain chemotherapeutic agents. bosterbio.comresearchopenworld.com NER operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgbosterbio.com

While initially thought to primarily handle bulky adducts, evidence suggests that NER can also play a role in repairing damage from some alkylating agents, particularly in the absence of a functional MGMT. nih.gov For instance, NER-deficient cells have shown increased sensitivity to the cytotoxic and mutagenic effects of the nitrosourea N-n-butyl-N-nitrosourea (BNU). nih.gov This suggests that NER provides an alternative repair mechanism for certain types of alkylation damage, highlighting the overlapping functions of different DNA repair systems. nih.govnih.gov However, the efficiency of NER can be influenced by the specific structure of the DNA lesion. nih.govactanaturae.ru

Mismatch Repair (MMR) Pathway Involvement

The Mismatch Repair (MMR) system is primarily known for correcting errors made during DNA replication, thereby ensuring high-fidelity replication of the genome. aacrjournals.orgnih.gov However, the MMR pathway also plays a role in the cellular response to DNA damage induced by alkylating agents. aacrjournals.orgnih.govnih.gov

The involvement of MMR in nitrosourea-induced damage is complex. In some contexts, a deficient MMR system can lead to increased sensitivity to certain nitrosoureas, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). researchgate.netnih.gov This suggests that MMR may be involved in processing the DNA cross-links generated by such agents. researchgate.netnih.gov Conversely, for other alkylating agents like N-methyl-N-nitrosourea (MNU), a loss of MMR function is associated with tolerance to the drug's cytotoxic effects. researchgate.net This tolerance is thought to arise from the MMR system's role in recognizing and processing O6-methylguanine:thymine (B56734) mispairs, which, if left unrepaired by MGMT, can trigger cell death. oup.com In MMR-deficient cells, this trigger is absent, allowing the cells to survive despite the presence of the mutagenic lesion. aacrjournals.orgnih.gov

Table 2: Influence of MMR Status on Cellular Sensitivity to Nitrosoureas

| Nitrosourea Compound | Effect of MMR Deficiency | Proposed Mechanism | Reference |

| N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | Increased Sensitivity | Potential involvement in repairing interstrand cross-links | researchgate.netnih.gov |

| N-methyl-N-nitrosourea (MNU) | Increased Tolerance | Avoidance of futile repair cycles and subsequent apoptosis | researchgate.net |

| N-ethyl-N-nitrosourea (ENU) | Enhanced Mutagenesis | Collaboration with ENU-induced mutagenesis in tumorigenesis | aacrjournals.orgnih.gov |

Impact of Repair Deficiencies on Cellular Sensitivity to Nitrosoureas

Deficiencies in any of the major DNA repair pathways can significantly impact a cell's sensitivity to nitrosourea compounds. As previously discussed, the absence or inactivation of MGMT renders cells highly susceptible to the cytotoxic effects of these agents. nih.gov

Similarly, defects in the NER pathway can increase cellular sensitivity to certain nitrosoureas, demonstrating its role as a secondary but important defense mechanism. nih.gov The impact of MMR deficiency is more nuanced, leading to either increased sensitivity or tolerance depending on the specific nitrosourea and the nature of the DNA damage it induces. researchgate.netnih.gov

Preclinical Research Models for Investigating N Benzyl N Methyl N Nitrosourea Activity

In Vitro Cellular and Subcellular Models

In vitro models provide a controlled environment to study the direct effects of N'-Benzyl-N-methyl-N-nitrosourea on cellular and subcellular components, primarily focusing on its mutagenic potential and interaction with DNA.

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium TA98, TA1535; Escherichia coli)

Bacterial reverse mutation assays are fundamental in screening for the mutagenic potential of chemical compounds. Strains of Salmonella typhimurium and Escherichia coli are utilized to detect point mutations induced by the test substance.

Studies on N-nitrosamines have demonstrated their mutagenic activity in various bacterial strains. For instance, N-nitroso-N-methyl-benzylamine, a structurally related compound, has been shown to be mutagenic in Salmonella typhimurium TA100 and Escherichia coli WP2 uvrA/pKM101. nih.gov The mutagenicities of twelve different N-nitrosamines were evaluated using both "preincubation" and "pour-plate" methods, with the preincubation approach generally enhancing the mutagenic effects. nih.gov Furthermore, the choice of metabolic activation system, such as rat or hamster liver S9 fractions, can significantly influence the outcome, with hamster liver S9 often showing better activation for N-nitrosamines. nih.gov

Research on a series of N-nitroso-N-(p-substituted-benzyl)methylamines in Salmonella typhimurium TA1535 was conducted to investigate how electronic effects at the alpha-carbon of the nitrosamine (B1359907) influence biological activity. nih.gov The results indicated that the mutagenic potency varied with different substituents on the benzyl (B1604629) ring, suggesting that the chemical structure plays a key role in the mutagenic potential of this class of compounds. nih.gov

Table 1: Mutagenicity of N-nitroso-N-methyl-benzylamine in Bacterial Strains

| Bacterial Strain | Assay Type | Metabolic Activation | Result |

|---|---|---|---|

| Salmonella typhimurium TA100 | Preincubation & Pour-plate | Rat and Hamster Liver S9 | Mutagenic nih.gov |

| Escherichia coli WP2 uvrA/pKM101 | Preincubation & Pour-plate | Rat and Hamster Liver S9 | Mutagenic nih.gov |

| Salmonella typhimurium TA1535 | Not specified | Not specified | Mutagenic nih.gov |

Mammalian Cell Lines for Mutagenesis and Cytotoxicity Studies (e.g., Mouse Embryo Fibroblasts, CHO cells)

Mouse embryo fibroblasts (MEFs) derived from gpt delta C57BL/6J mice serve as a valuable tool for studying the mutational spectra of DNA damaging agents like MNU. This system allows for the analysis of the types and frequencies of mutations induced by the compound. The mutagenic lesion O⁶-methylguanine (m6G), which leads to GC→AT transition mutations, is a primary focus of such studies.

In Vitro DNA Interaction Studies

N-nitrosoureas exert their biological effects primarily through the alkylation of DNA. In vitro studies are essential to characterize the nature of this interaction. While specific studies on the in vitro DNA binding of this compound were not identified, research on MNU provides significant insights into the expected mechanisms.

MNU is a direct-acting alkylating agent that covalently modifies DNA bases. medchemexpress.commedchemexpress.com This interaction can be studied by incubating the compound with purified DNA and then analyzing the resulting DNA adducts. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for the quantitative determination of DNA methylation. medchemexpress.com These studies reveal the formation of various methylated bases, with O⁶-methylguanine being a particularly important pro-mutagenic lesion. medchemexpress.com The accumulation of such DNA damage, if not repaired, can lead to mutations during DNA replication. medchemexpress.commedchemexpress.com

In Vivo Animal Models of Carcinogenesis

In vivo animal models are indispensable for evaluating the carcinogenic potential of this compound in a whole-organism context, allowing for the observation of tumor development in specific organs.

Rodent Models of Organ-Specific Carcinogenesis (e.g., Mammary, Gastric, Oesophageal, Thymic Lymphomas)

Rodent models, particularly rats and mice, are extensively used to study the organ-specific carcinogenesis induced by N-nitrosoureas. The choice of animal species, strain, and route of administration can influence the primary target organs for tumor development.

N-methyl-N-nitrosourea (MNU) is a well-established carcinogen that induces tumors in various organs in a dose-dependent manner. In rats, MNU is frequently used to induce mammary carcinomas, which share many similarities with human breast cancer. medchemexpress.com Intravenous or intraperitoneal administration of MNU to female rats leads to a high incidence of mammary tumors. medchemexpress.com MNU has also been shown to induce gastric and esophageal cancers. medchemexpress.comnih.gov

In mice, MNU can induce thymic malignant lymphomas. plos.orgnih.gov Studies have shown that a single intraperitoneal injection of MNU can lead to a significant incidence of these lymphomas, which can metastasize to other organs like the lungs, spleen, and liver. plos.orgnih.gov

Table 2: Organ-Specific Carcinogenesis Induced by N-methyl-N-nitrosourea (MNU) in Rodents

| Animal Model | Route of Administration | Primary Tumor Type | Reference |

|---|---|---|---|

| Rats (e.g., Sprague-Dawley, F344) | Intravenous, Intraperitoneal | Mammary Carcinoma | medchemexpress.com |

| Rats (Wistar) | Intragastric | Gastric Cancer | medchemexpress.com |

| Hamsters (Syrian golden) | Intraperitoneal | Forestomach Papillomas, Liver Tumors | nih.gov |

| Mice (FVB-Trp53+/-) | Intraperitoneal | Thymic Malignant Lymphoma, Lung Tumors | plos.orgnih.gov |

Genetic Susceptibility and Strain Differences in Carcinogenesis Models

The genetic background of the animal model plays a critical role in its susceptibility to chemical carcinogenesis. Different strains of mice and rats can exhibit varying responses to the same carcinogenic agent.

The use of genetically engineered mouse models, such as those with mutations in tumor suppressor genes like Trp53 (p53), has been instrumental in understanding the mechanisms of carcinogenesis and for short-term carcinogenicity testing. plos.orgnih.gov For example, FVB-Trp53 heterozygous mice have been shown to be highly susceptible to MNU-induced tumorigenesis, developing thymic lymphomas and lung tumors at a higher incidence and with a shorter latency compared to their wild-type counterparts. plos.orgnih.gov

Studies comparing different rat strains have also revealed differences in susceptibility to MNU-induced mammary carcinogenesis. For instance, BUF/N, Sprague-Dawley, and F344 female rats all develop mammary carcinomas after MNU administration, but with varying latent periods. medchemexpress.com These findings underscore the importance of selecting appropriate animal strains for specific research questions in carcinogenesis studies.

Models for Retinal Degeneration and Other Degenerative Processes

While direct studies on this compound are limited, extensive research into the closely related compound, N-methyl-N-nitrosourea (MNU), provides a robust framework for understanding how N-nitrosourea compounds can induce degenerative processes, particularly in the retina. nih.gov MNU is widely used to create animal models that mimic human retinal degenerative diseases like retinitis pigmentosa. nih.gov

Systemic administration of MNU in rodents leads to rapid and selective apoptosis of photoreceptor cells, the primary light-sensing cells in the retina. nih.gov This induced photoreceptor cell death serves as a reliable model for studying the progression of retinal degeneration and for testing potential therapeutic interventions. nih.gov The toxic effects result in a thinning of the outer nuclear layer of the retina, loss of photoreceptor outer segments, and subsequent reactive gliosis, which is an activation of glial cells in response to central nervous system damage. These models are invaluable for exploring the cellular and molecular pathways of retinal cell death, which often involve oxidative stress and damage to the retinal blood supply.

Mechanistic Studies Utilizing Isotopic Labeling and DNA Adductomics

To understand the precise molecular interactions of N-nitrosourea compounds, researchers employ techniques like isotopic labeling and DNA adductomics. These methods allow for the tracking of the compound within an organism and the identification of its specific reaction products with DNA.

Research on the closely related compounds N-nitrosobenzylmethylamine (NBzMA) and benzylnitrosourea (BzNU) has provided significant insights into the formation of DNA adducts by benzylating agents. nih.govacs.org In one key study, isotopically labeled [3-3H]NBzMA was administered to F344 rats. nih.govacs.org Subsequent analysis of DNA from the liver and lungs revealed the formation of several distinct benzyl-DNA adducts. nih.govacs.org This process of forming DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov

The adducts were identified by high-performance liquid chromatography (HPLC) with radiochemical detection. nih.govacs.org The distribution of these adducts was found to be similar to that produced by [3-3H]benzylnitrosourea ([3-3H]BzNU), indicating a common mechanism of DNA benzylation. nih.govacs.org Notably, the O6-benzyl-2'-deoxyguanosine (O6-BzdG) adduct, while formed, was found to be rapidly repaired in vivo by the protein O6-alkylguanine-DNA alkyltransferase. nih.govacs.org

Table 1: Major DNA Adducts Identified Following Metabolism of N-nitrosobenzylmethylamine (NBzMA) in Rats

| Adduct Name | Type of Adduct |

| N2-benzylguanine | Guanine (B1146940) Adduct |

| 3-benzyladenine | Adenine (B156593) Adduct |

| N6-benzyladenine | Adenine Adduct |

| 7-benzylguanine | Guanine Adduct |

| O6-benzyl-2'-deoxyguanosine | Deoxyguanosine Adduct |

This table summarizes the key DNA modification products identified in studies with the related compound N-nitrosobenzylmethylamine, providing a model for the likely adducts formed by this compound. Data sourced from studies on NBzMA and BzNU. nih.govacs.org

Functional Genomic and Proteomic Approaches in Model Systems

Functional genomics and proteomics are essential for understanding the broader cellular response to exposure to compounds like this compound. These approaches move beyond the initial DNA damage to map the subsequent changes in gene expression, protein levels, and cellular signaling pathways.

While specific proteomic studies on this compound are not widely documented, research on other N-nitrosourea compounds provides a clear blueprint for this type of investigation. For example, proteomic analysis following exposure to alkylating agents can identify changes in proteins involved in key cellular processes such as metabolism, signaling, and antioxidant defense. researchgate.net In models of N-nitrosourea-induced damage, techniques like two-dimensional gel electrophoresis and mass spectrometry are used to characterize changes in the proteome, including post-translational modifications like S-nitrosylation. researchgate.net

These studies can reveal the activation of stress-response pathways, alterations in cell cycle control proteins, and changes in the expression of enzymes involved in DNA repair and apoptosis. mdpi.commdpi.com For instance, in models of neurogenesis disruption by N-ethyl-N-nitrosourea (ENU), another related compound, analysis can reveal lasting deficits in the proliferation of neural progenitors and alterations in cellular composition in neurogenic sites of the brain. nih.gov Such comprehensive analyses are critical for building a complete picture of the compound's biological impact.

Development of Novel Model Systems (e.g., Zebrafish Embryos for Angiogenesis Studies)

The zebrafish (Danio rerio) has emerged as a powerful and versatile model system for studying toxicology and disease, including the effects of N-nitrosourea compounds. nih.govfrontiersin.org Its rapid, external development and transparent embryos allow for real-time, in vivo visualization of developmental processes like angiogenesis—the formation of new blood vessels. nih.gov

Studies using the related compound N-methyl-N-nitrosourea (MNU) have demonstrated that N-nitrosoureas can induce abnormal angiogenesis in developing zebrafish embryos. nih.gov This effect is a key process in tumorigenesis. nih.gov Research has shown that MNU exposure leads to ectopic sprouting of blood vessels, an effect that can be quantified and studied at the molecular level. nih.gov These studies have successfully identified specific signaling pathways involved in this pathological angiogenesis.

Table 2: Key Findings in Zebrafish Angiogenesis Model with N-methyl-N-nitrosourea (MNU)

| Observation | Molecular Finding | Implicated Pathway |

| Abnormal Angiogenesis | Upregulation of vegfaa | Vascular Endothelial Growth Factor Signaling |

| Ectopic Sprouting of Blood Vessels | Upregulation of rspo1 | Wnt/β-catenin Signaling |

| Modulation of Angiogenic Effect | Involvement of p53 | p53 Signaling Pathway |

This table highlights key findings from studies using the related compound MNU in zebrafish embryos, demonstrating the utility of this model for dissecting the molecular mechanisms of N-nitrosourea-induced pathologies. nih.gov

The ability to perform high-throughput screening and genetic manipulation in zebrafish makes them an ideal platform for identifying the genes and signaling cascades, such as the Wnt/β-catenin pathway, that are disrupted by this compound and for screening potential inhibitory or protective agents. nih.gov

Structure Activity Relationships and Design of Analogues

Influence of N-Alkyl Substituents on Alkylating Efficacy and Specificity

The nature of the N-alkyl substituents in nitrosoureas significantly dictates their alkylating efficacy and the specificity of their interaction with DNA. medchemexpress.com The primary mechanism of action for many nitrosoureas involves the generation of reactive species that alkylate DNA, leading to cytotoxicity. mdpi.comnih.gov The specific alkyl group attached to the nitrosourea (B86855) moiety influences the type of DNA damage and the subsequent biological response. nih.gov

For instance, N-methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent that primarily methylates guanine (B1146940) residues in DNA. medchemexpress.comnih.gov In contrast, N-ethyl-N-nitrosourea (EtNu) predominantly alkylates the phosphate (B84403) groups of the DNA backbone. nih.gov This difference in alkylation sites leads to distinct effects on DNA secondary structure, with EtNu-alkylated DNA showing increased thermostability. nih.gov

The introduction of a 2-chloroethyl group at the N-position, as seen in clinically important nitrosoureas like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), is a critical determinant for high-level antitumor activity. nih.govoncohemakey.com These compounds generate a 2-chloroethyl carbonium ion that can alkylate DNA bases. nih.govoncohemakey.com This initial alkylation can then be followed by an intramolecular reaction, leading to the formation of DNA inter-strand cross-links, a highly cytotoxic lesion. nih.govresearchgate.net The ability to form these cross-links is considered a key factor in the potent antitumor effects of chloroethylnitrosoureas. nih.gov

The alkylating potential of nitrosoureas has been correlated with their biological activity. For example, the rate of alkylation by N-phenyl-N-nitrosourea is significantly slower than that of N-methyl-N-nitrosourea, which is consistent with their differing carcinogenic potencies.

Table 1: Influence of N-Alkyl Substituents on Alkylation Site and Activity

| Compound | N-Alkyl Substituent | Primary DNA Alkylation Site | Key Biological Activity Feature |

|---|---|---|---|

| N-Methyl-N-nitrosourea (MNU) | Methyl | Guanine residues medchemexpress.comnih.gov | Potent, direct-acting mutagen and carcinogen medchemexpress.com |

| N-Ethyl-N-nitrosourea (EtNu) | Ethyl | Phosphate groups nih.gov | Induces heritable mutations |

| Carmustine (BCNU) | 2-Chloroethyl | Guanine O6, leading to inter-strand cross-links oncohemakey.comnih.gov | High antitumor activity, crosses blood-brain barrier nih.govyoutube.com |

| Lomustine (CCNU) | 2-Chloroethyl | Guanine O6, leading to inter-strand cross-links nih.gov | High activity against solid tumors nih.gov |

| N-Phenyl-N-nitrosourea | Phenyl | Forms benzenediazonium (B1195382) ion | Lower alkylating potential compared to MNU |

Modulation of Benzyl (B1604629) Moiety for Altered Biological Activity

Studies on model compounds like N-nitrosobenzylurea and its p-methylbenzyl analogue have shown that these agents are direct-acting mutagens. nih.gov This suggests that the benzyl group, or a derivative thereof, can directly interact with DNA and elicit a biological response. The lipophilicity of the benzyl group can also influence the compound's ability to penetrate cell membranes. mdpi.com

Furthermore, strategic modifications to the benzyl ring can be used to target specific cellular mechanisms. For example, introducing substituents on the benzyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its interaction with target enzymes or DNA sequences. mdpi.com In the context of other drug classes, such as N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas, modifications to the benzyl group have been shown to impact their ability to inhibit enzymes like EGFR and HER2 kinase. researchgate.net

The benzyl moiety can also be exploited in the design of prodrugs. For instance, the O6-benzylguanine (O6-BG) pharmacophore has been incorporated into nitrosourea structures to create combi-nitrosourea prodrugs. nih.gov This strategy aims to simultaneously deliver a DNA alkylating agent and an inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), thereby overcoming a key mechanism of drug resistance. nih.gov

Impact of Methyl Moiety on Reactivity and DNA Damage Profile

The methyl group in N'-Benzyl-N-methyl-N-nitrosourea plays a crucial role in determining the compound's reactivity and the specific profile of DNA damage it induces. N-methyl-N-nitrosourea (MNU) is a well-characterized compound that serves as a model for understanding the effects of the methylnitrosourea moiety. medchemexpress.com

Upon decomposition, MNU generates a methyldiazonium ion, which is a highly reactive methylating agent. nih.gov This species can methylate various nucleophilic sites on DNA bases, with the most common adducts being N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). nih.govmdpi.com The formation of O6-MeG is particularly significant from a biological standpoint, as it is a mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired. nih.gov

The presence of the methyl group, as opposed to other alkyl groups, influences the distribution of these DNA adducts. For example, while N-ethyl-N-nitrosourea (EtNu) primarily alkylates DNA phosphates, MNU shows a greater propensity for alkylating guanine residues. nih.gov This difference in reactivity leads to distinct biological outcomes.

The DNA damage induced by the methyl moiety can trigger various cellular responses, including cell cycle arrest and apoptosis. medchemexpress.com The accumulation of DNA damage, particularly if cellular repair mechanisms are overwhelmed, can lead to uncontrolled cell proliferation and the initiation of cancer. medchemexpress.com

Rational Design of N-Nitrosourea Derivatives and Prodrug Strategies

The rational design of novel N-nitrosourea derivatives aims to improve their therapeutic index by enhancing their antitumor efficacy while minimizing toxicity. youtube.com This involves a deep understanding of their structure-activity relationships and mechanisms of action. nih.gov Prodrug strategies represent a key approach in this endeavor, allowing for the targeted delivery and activation of the cytotoxic agent in tumor cells. nih.govnih.gov

One major challenge in nitrosourea therapy is the development of drug resistance, often mediated by the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov AGT can remove the alkyl adducts from the O6 position of guanine, thereby preventing the formation of cytotoxic inter-strand cross-links. nih.govnih.gov To overcome this, combi-nitrosourea prodrugs have been developed. These molecules incorporate both a nitrosourea pharmacophore and an inhibitor of AGT, such as O6-benzylguanine (O6-BG). nih.gov An example is N-(2-chloroethyl)-N′-2-(O6-benzyl-9-guanine)ethyl-N-nitrosourea (BGCNU), which is designed to release a chloroethylating agent and an AGT inhibitor upon activation, leading to enhanced cytotoxicity in AGT-proficient cancer cells. nih.gov

Another prodrug strategy involves designing compounds that are activated under the specific conditions found in the tumor microenvironment, such as hypoxia. nih.gov For example, the hypoxia-activated nitrosourea prodrug NBGNU incorporates a 4-nitrobenzyl trigger. nih.gov Under hypoxic conditions, the nitro group is reduced, leading to the release of the active nitrosourea and an AGT inhibitor. nih.gov This approach aims to selectively target tumor cells while sparing healthy, well-oxygenated tissues.

The rational design process also considers the physicochemical properties of the molecules, such as lipophilicity, which affects their distribution and ability to cross biological membranes. mdpi.comnih.gov By modifying the carrier groups attached to the nitrosourea moiety, it is possible to fine-tune these properties to achieve a more favorable pharmacokinetic profile. nih.govnih.gov

Table 2: Examples of Rationally Designed N-Nitrosourea Prodrugs

| Prodrug | Design Strategy | Activation Mechanism | Target |

|---|---|---|---|

| BGCNU | Combi-prodrug with AGT inhibitor nih.gov | Intracellular decomposition nih.gov | AGT-proficient tumors nih.gov |

| NBGNU | Hypoxia-activated prodrug nih.gov | Reduction of nitrobenzyl trigger under hypoxia nih.gov | Hypoxic tumor cells nih.gov |

Synergistic Interactions with DNA Repair Inhibitors or Other Antineoplastic Agents

The efficacy of N-nitrosourea compounds can be significantly enhanced through combination therapies that exploit synergistic interactions with other agents, particularly those that interfere with DNA repair pathways or other aspects of cancer cell biology. nih.gov

A key strategy involves combining nitrosoureas with inhibitors of DNA repair enzymes. As mentioned previously, inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT), such as O6-benzylguanine, can sensitize tumor cells to the cytotoxic effects of chloroethylnitrosoureas by preventing the repair of DNA alkylation damage. nih.govnih.gov This approach can overcome a major mechanism of drug resistance. nih.gov

Another important class of DNA repair inhibitors that show synergy with nitrosoureas are the poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. nih.gov By inhibiting PARP-mediated DNA single-strand break repair, these drugs can lead to the accumulation of DNA double-strand breaks, which are highly toxic to HRR-deficient cells. Combining PARP inhibitors with DNA-damaging agents like nitrosoureas can further enhance this effect, potentially expanding their use to a broader range of cancers. nih.gov Preclinical and clinical studies are exploring combinations of PARP inhibitors like olaparib (B1684210) with various chemotherapeutic agents. nih.govsnmmi.org

Synergy has also been observed with inhibitors of other DNA damage response pathways, such as those involving ATR and CHK1. nih.govnih.gov These kinases play a critical role in cell cycle checkpoints, and their inhibition can prevent cells from arresting to repair DNA damage, thereby increasing the cytotoxicity of DNA-damaging agents.

Beyond DNA repair inhibitors, nitrosoureas can be combined with other classes of antineoplastic agents. For example, they can be used in conjunction with other alkylating agents or with drugs that have different mechanisms of action to achieve a broader and more potent antitumor effect. mdpi.com The selection of combination partners is guided by the goal of targeting multiple, non-overlapping pathways essential for cancer cell survival and proliferation.

Q & A

Q. What are the recommended synthetic protocols for N'-Benzyl-N-methyl-N-nitrosourea, and how can purity be validated?

Answer: Synthesis typically involves nitrosation of the precursor N'-Benzyl-N-methylurea using sodium nitrite under acidic conditions (e.g., HCl or H2SO4) at 0–5°C to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is advised. Purity validation should include:

- HPLC-UV (C18 column, λ = 254 nm) to assess organic impurities.

- <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., characteristic nitroso group signals at δ ~3.0–3.5 ppm for methyl groups) .

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 240.1263 for C15H16N2O) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- FTIR : Detect N-Nitroso stretching vibrations (~1,480–1,520 cm<sup>-1</sup>) and carbonyl groups (~1,650 cm<sup>-1</sup>).

- NMR : Use deuterated DMSO or CDCl3 to resolve benzyl aromatic protons (δ ~7.2–7.5 ppm) and methyl groups adjacent to the nitroso moiety .

- GC-MS : Employ a low-polarity column (e.g., DB-5MS) with electron ionization (EI) for fragmentation patterns. Compare with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be systematically evaluated?

Answer:

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2 atmosphere) to identify decomposition onset temperatures.

- Differential scanning calorimetry (DSC) : Quantify enthalpy changes (ΔH) during exothermic decomposition events .

- Kinetic modeling : Apply the Friedman isoconversional method to calculate activation energy (Ea) from TGA data.

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

Answer:

- Controlled pH studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 300–400 nm for nitroso intermediates) or LC-MS.

- Isolation of intermediates : Use preparative HPLC to identify species like benzylamines or urea derivatives.

- Computational validation : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways and compare with experimental data .

Q. How can computational chemistry enhance mechanistic understanding of this compound in alkylation reactions?

Answer:

- Molecular docking : Simulate interactions with DNA bases (e.g., guanine N7 alkylation) using AutoDock Vina.

- Transition state analysis : Employ QM/MM methods (e.g., CP2K) to map energy barriers for nitroso group transfer.

- Solvent effects : Compare implicit (PCM) vs. explicit solvent models in MD simulations .

Q. What ethical and safety considerations are critical when handling this compound?

Answer:

- Hazard mitigation : Store at 0–6°C in amber vials to prevent light-induced decomposition; use fume hoods for synthesis .

- Waste disposal : Neutralize nitrosourea residues with 10% Na2CO3 before incineration.

- Ethical reporting : Disclose stability risks and purity thresholds in publications to ensure reproducibility .

Q. What advanced extraction techniques improve detection limits for this compound in biological matrices?

Answer:

- DLLME-SFO : Use dispersive liquid-liquid microextraction with solidification of floating organic droplets (e.g., 1-dodecanol as extractant) .

- SPE cartridges : Optimize with C18 or mixed-mode sorbents for plasma/urine samples.

- LC-MS/MS : Employ MRM transitions (e.g., m/z 240 → 148 for quantification) with a LOQ of 0.1 ng/mL .

Q. How can isotopic labeling (e.g., <sup>15</sup>N) aid in metabolic pathway elucidation of this compound?

Answer:

- Synthesis of <sup>15</sup>N-labeled analog : Replace natural abundance NaNO2 with Na<sup>15</sup>NO2 during nitrosation.

- Tracing studies : Use <sup>15</sup>N NMR or nanoSIMS to track metabolite incorporation in in vitro hepatocyte models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.